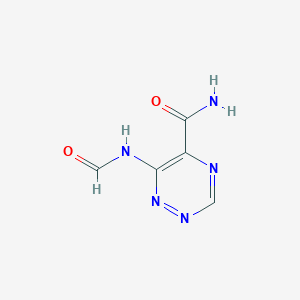
6-(Formylamino)-1,2,4-triazine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-formamido-1,2,4-triazine-5-carboxamide typically involves the reaction of 1,2,4-triazine derivatives with formamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of 6-formamido-1,2,4-triazine-5-carboxamide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process . The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-formamido-1,2,4-triazine-5-carboxamide undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-formamido-1,2,4-triazine-5-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-formamido-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-amino-1,2,4-triazine-5-carboxamide: Similar in structure but with an amino group instead of a formamido group.
6-hydroxy-1,2,4-triazine-5-carboxamide: Contains a hydroxy group, leading to different chemical properties and reactivity.
6-methyl-1,2,4-triazine-5-carboxamide: Features a methyl group, which can affect its biological activity and applications.
Uniqueness
6-formamido-1,2,4-triazine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its formamido group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
6-(Formylamino)-1,2,4-triazine-5-carboxamide is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a triazine ring that contributes to its biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-triazine derivatives. The compound has been shown to inhibit the growth of various cancer cell lines. For instance:
| Cancer Type | Inhibition Concentration (GI50) |
|---|---|
| Leukemia | 1.96 µM |
| Colon Cancer | 2.60 µM |
| Melanoma | 1.91 µM |
| Breast Cancer | 2.04 µM |
These findings suggest that this compound may act by inducing apoptosis in cancer cells and inhibiting key enzymes involved in tumorigenesis .
Anti-inflammatory Activity
The compound has also demonstrated significant anti-inflammatory effects. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study indicated that derivatives of triazines could reduce inflammation markers in vitro and in vivo models .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains and fungi. The activity spectrum includes:
- Bacteria : E. coli, S. aureus
- Fungi : C. albicans
These properties make it a candidate for further exploration as an antimicrobial agent .
Case Studies
A notable case study involved the synthesis and evaluation of several triazine derivatives, including this compound. The study found that modifications to the triazine core significantly impacted biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to their electron-donating counterparts .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.
- DNA Interaction : Triazines can intercalate with DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.
Properties
CAS No. |
19359-68-3 |
|---|---|
Molecular Formula |
C5H5N5O2 |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
6-formamido-1,2,4-triazine-5-carboxamide |
InChI |
InChI=1S/C5H5N5O2/c6-4(12)3-5(8-2-11)10-9-1-7-3/h1-2H,(H2,6,12)(H,8,10,11) |
InChI Key |
MAKSWXLKNSAROS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N=N1)NC=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















